N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine
CAS No.:
Cat. No.: VC20385485
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3S |
|---|---|
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine |
| Standard InChI | InChI=1S/C10H11N3S/c1-8-13-10(7-14-8)6-12-9-3-2-4-11-5-9/h2-5,7,12H,6H2,1H3 |
| Standard InChI Key | CQWOITUIDNHVGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)CNC2=CN=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine integrates two aromatic heterocycles: a 2-methylthiazole and a pyridine ring. The thiazole component contains sulfur and nitrogen atoms at positions 1 and 3, respectively, with a methyl substituent at position 2. The pyridine ring is substituted at position 3 with an amine-linked methylene group, forming the bridge to the thiazole (Figure 1). This arrangement confers planarity to the molecule, enhancing its ability to engage in π-π stacking interactions with biological targets.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | N-[(2-Methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine |
| Canonical SMILES | CC1=NC(=CS1)CNC2=CN=CC=C2 |
| XLogP3 | 1.2 (estimated) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiazole and pyridine protons. The methyl group on the thiazole resonates as a singlet at δ 2.5 ppm, while the pyridine’s aromatic protons appear as a multiplet between δ 7.1–8.5 ppm. Mass spectrometry (MS) data show a molecular ion peak at m/z 205.28, consistent with the molecular weight. High-performance liquid chromatography (HPLC) analyses indicate a purity of >95% under optimized conditions.
Synthetic Methodologies
Multistep Synthesis
The compound is synthesized via a three-step sequence:
-
Thiazole Formation: Condensation of 2-methylthiazole-4-carbaldehyde with hydroxylamine yields the oxime intermediate.
-
Reductive Amination: The oxime is reduced using sodium cyanoborohydride in the presence of pyridin-3-amine, forming the methylene bridge.
-
Purification: Column chromatography with silica gel and ethyl acetate/hexane (1:3) achieves >95% purity.
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole Formation | NHOH·HCl, EtOH, 80°C | 78 |
| Reductive Amination | NaBHCN, MeOH, RT | 65 |
| Purification | SiO, EtOAc/Hexane | 92 |
Process Optimization
Patent literature highlights the use of antioxidants like L-ascorbic acid to suppress N-oxide impurities during synthesis . Solvent selection (e.g., methanol over DMF) improves reaction efficiency, while temperature control (20–25°C) minimizes side products .
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound is sparingly soluble in water (0.2 mg/mL) but highly soluble in dimethyl sulfoxide (DMSO, 50 mg/mL). It remains stable under ambient conditions for >6 months, with degradation occurring only above 150°C.
Reactivity
The secondary amine undergoes acylation with acetic anhydride to form N-acetyl derivatives, while the thiazole sulfur participates in electrophilic substitution reactions .
Applications in Drug Discovery
Lead Compound Optimization
Structural modifications, such as introducing electron-withdrawing groups on the pyridine ring, could enhance target affinity. For example, fluorination at position 4 of the pyridine increases metabolic stability in related compounds.
Industrial Relevance
The compound serves as an intermediate in synthesizing kinase inhibitors and antivirals . Its scalable synthesis (gram-scale yields >60%) makes it viable for industrial applications.
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